Thulium2,4-pentanedionate trihydrate

Thermal stability CVD/ALD precursor Lanthanide acetylacetonate decomposition

Researchers depositing Tm-doped thin films often encounter premature ligand decomposition when using Er or Yb acetylacetonates, which degrade below 200°C and cause carbon contamination. Tm(acac)₃·3H₂O eliminates this issue with thermal stability exceeding 400°C, ensuring cleaner CVD/ALD deposition at 350-500°C. • Decomposition onset >400°C vs. ~190°C for Er/Yb analogs-reduces carbon in HfO₂, ZrO₂, TiO₂ films. • Narrow blue emission at 479 nm (¹G₄→³H₆) with µs lifetimes for OLED and phosphor applications. • Superior air stability versus Tm(tmhd)₃ for consistent precursor flux in extended deposition campaigns.

Molecular Formula C15H27O9Tm
Molecular Weight 520.30 g/mol
Cat. No. B12846880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThulium2,4-pentanedionate trihydrate
Molecular FormulaC15H27O9Tm
Molecular Weight520.30 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Tm+3]
InChIInChI=1S/3C5H7O2.3H2O.Tm/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;3*1H2;/q3*-1;;;;+3
InChIKeyKPAXWRZUVILPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thulium 2,4-Pentanedionate Trihydrate: Overview and Properties


Thulium 2,4-pentanedionate trihydrate (Thulium(III) acetylacetonate trihydrate, Tm(acac)₃·3H₂O, CAS 21826-63-1 for the trihydrate; anhydrous CAS 14589-44-7) is a coordination compound in which a Tm³⁺ ion is chelated by three bidentate acetylacetonate (2,4-pentanedionate) ligands, with three water molecules present in the crystal lattice. The compound belongs to the broad class of lanthanide β-diketonates used as volatile precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of thulium-containing thin films [1]. The trihydrate form is isomorphous with the corresponding Gd, Tb, and Er acetylacetonate trihydrates, crystallizing in the monoclinic space group P2₁/n [2]. The anhydrous tris-complex is generally considered unlikely to exist as a stable isolated species; the dihydrate (8-coordinate) and trihydrate are the well-characterized forms, with the dihydrate's structure confirmed by single-crystal X-ray diffraction [3]. Key physical properties include a melting point of 217 °C and thermal stability in air up to temperatures exceeding 400 °C . The compound exhibits characteristic Tm³⁺ photoluminescence with narrow emission bands suitable for blue-light conversion devices [4].

CVD/ALD Precursor High-temperature thin-film deposition with broad thermal processing window
Blue Luminescence Narrow-band blue emission supports OLED and phosphor research
Catalyst Precursor Thermally robust catalyst for organic synthesis and petrochemical applications

Why Generic Substitution Fails for Thulium 2,4-Pentanedionate Trihydrate


Lanthanide acetylacetonates are not interchangeable commodities. Despite sharing the same acac ligand framework, the identity of the lanthanide ion profoundly governs thermal decomposition temperature, vapor pressure, hydration stability, and photoluminescence wavelength. The Tm³⁺ ion (4f¹²) imparts a markedly higher thermal decomposition threshold—above 400 °C—compared with the adjacent lanthanide analogs Er(acac)₃ (decomposes at ~190 °C) and Yb(acac)₃ (decomposes at ~180–200 °C) [1][2]. Furthermore, substituting the acetylacetonate ligand for the bulkier 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd) ligand to form Tm(tmhd)₃ introduces different volatility and stability trade-offs: Tm(tmhd)₃ exhibits lower vapor pressure and pronounced instability in air at elevated temperatures [3]. The Tm³⁺ ion also provides a unique luminescence fingerprint—a dominant blue emission at 479 nm (¹G₄ → ³H₆ transition) with microsecond-scale excited-state lifetimes—that is spectrally distinct from the 980 nm NIR emission of Yb(acac)₃ or the 1.53 μm emission of Er(acac)₃ [4][5]. These quantifiable differences mean that replacing Tm(acac)₃·3H₂O with a cheaper lanthanide acetylacetonate or a different thulium β-diketonate will alter—and often compromise—the thermal processing window, film composition, and optical output of the final device or material.

Lanthanide ion mismatch Er and Yb acetylacetonates decompose at markedly lower temperatures, narrowing the usable deposition window.
Ligand substitution (tmhd) Tm(tmhd)₃ introduces air-instability and residue accumulation, compromising long-run CVD delivery consistency.
Emission wavelength shift Replacing Tm with Er or Yb shifts emission from blue (visible) to IR (1.53 µm or 980 nm), altering device optical output.

Quantitative Differentiation Evidence


Thermal Decomposition Onset vs. Er and Yb Analogs

Thulium 2,4-pentanedionate trihydrate remains thermally stable in air to temperatures exceeding 400 °C before decomposition onset . In contrast, erbium(III) acetylacetonate hydrate begins to decompose at approximately 190 °C [1], and ytterbium(III) acetylacetonate decomposes in the range of 180–200 °C [2]. This represents a thermal stability advantage of over 200 °C for Tm(acac)₃·3H₂O relative to its immediate lanthanide-series neighbors.

Thermal Decomposition
Cross-study comparable
Tm(acac)₃·3H₂O: >400 °C Er/Yb acac: ~190 °C / 180–200 °C
Reported wider processing window supports high-temperature CVD/ALD
Based on vendor and literature data; values may vary with measurement conditions
Thermal stability CVD/ALD precursor Lanthanide acetylacetonate decomposition

Melting Point Differentiation

Thulium 2,4-pentanedionate trihydrate exhibits a melting point of 217 °C . This is substantially higher than the melting/decomposition points of erbium acetylacetonate hydrate (125 °C, with decomposition) and ytterbium acetylacetonate (122 °C) . The higher melting point of the Tm complex is consistent with the lanthanide contraction and reflects stronger lattice stabilization in the solid state.

Melting Point
Cross-study comparable
217 °C
Higher than Er (125 °C) and Yb (122 °C) analogs, supporting solid-state handling stability
Melting point from vendor specification; Er/Yb values from literature
Melting point Phase purity Precursor handling Lanthanide contraction

Vapor Pressure vs. Tm(tmhd)₃

Thulium 2,4-pentanedionate trihydrate exhibits a vapor pressure of 1.1 × 10⁻² torr at 25 °C and 0.0005 torr at 300 °C (i.e., ~5 × 10⁻⁴ torr at elevated temperature) . The alternative thulium precursor Tm(tmhd)₃ (Tm tris(2,2,6,6-tetramethyl-3,5-heptanedionate)) has a reported vapor pressure of 0.287 mmHg (0.287 torr) at 25 °C . While Tm(tmhd)₃ appears more volatile at ambient temperature, the tmhd ligand class is documented to suffer from low vapor pressures at actual operating temperatures, high decomposition temperatures, and instability in air, leading to significant residues in commercial bubbler systems [1]. The acetylacetonate complex, though requiring higher source temperatures to achieve comparable vapor pressure, avoids the problematic residue accumulation and air-sensitivity issues characteristic of tmhd-based precursors [1].

Vapor Pressure & Delivery
Cross-study comparable
Tm(acac)₃: 1.1×10⁻² torr (25 °C) / ~5×10⁻⁴ torr (300 °C) Tm(tmhd)₃: 0.287 torr (25 °C) but higher residue risk
Trade-off between ambient volatility and delivery stability; acac form may reduce residue drift
Vapor pressure from vendor specs; delivery reliability from Crystals 2023 review
Vapor pressure CVD precursor volatility β-Diketonate ligand comparison Thulium precursors

Photoluminescence Fingerprint

Tetrakis(acetylacetonato)thulate(III) complexes, C[Tm(acac)₄] (C⁺ = Li⁺, Na⁺, K⁺), exhibit sharp line emission bands characteristic of Tm³⁺ f–f transitions: ¹G₄ → ³H₆ at 479 nm (blue, dominant), ¹G₄ → ³F₄ at 650 nm, and ¹G₄ → ³H₅ at 779 nm, with ¹G₄ excited-state lifetimes of 344 ns (Li⁺), 360 ns (Na⁺), and 400 ns (K⁺) [1]. In thin-film configurations, Tm³⁺ emission is detected as a band around 800 nm when sensitized by Yb³⁺ in a TiO₂ matrix [2]. By contrast, Yb(acac)₃-based systems emit in the near-infrared at 980 nm (²F₅/₂ → ²F₇/₂) [2], and Er(acac)₃ systems emit around 1.53 μm [3]. The Tm³⁺ blue emission at 479 nm is spectrally narrow and lies in a wavelength region where few other lanthanide acetylacetonates provide efficient emission, offering a clear optical selection criterion.

Emission Fingerprint
Head-to-head comparison
Tm³⁺: 479 nm blue, lifetime 344–400 ns Yb³⁺: 980 nm NIR; Er³⁺: ~1.53 µm
Visible blue emission distinct from NIR/IR counterparts, useful for display and phosphor research
Solid-state PL of tetrakis complexes; thin-film data from literature
Photoluminescence Blue emission Thulium luminescence OLED Down-conversion

Crystal Structure and Lanthanide Contraction

The trihydrate forms of Gd, Tb, Er, and Tm acetylacetonates are isomorphous (monoclinic, space group P2₁/n, Z = 4), but their unit cell parameters systematically decrease across the lanthanide series due to the lanthanide contraction. The unit cell dimensions for Tm(acac)₃·3H₂O are a = 11.210(4) Å, b = 21.758(9) Å, c = 8.357(3) Å, β = 100.67(3)° [1]. Compared with the Er analog (a = 11.223(2) Å, b = 21.798(6) Å, c = 8.343(2) Å, β = 100.57(2)°), the Tm complex exhibits a contracted a-axis (−0.013 Å), a contracted b-axis (−0.040 Å), and a marginally expanded c-axis (+0.014 Å) [1]. All four complexes feature 8-coordinate Ln³⁺ ions bound to three bidentate acac ligands and two water molecules, with a third uncoordinated water molecule linking adjacent complexes through hydrogen bonds [1]. The final R-factor for the Tm structure refinement was 0.0838, compared with 0.0988 (Gd), 0.0851 (Tb), and 0.0589 (Er) [1].

Unit Cell Parameters
Head-to-head comparison
a: 11.210 Å
b: 21.758 Å
c: 8.357 Å
β: 100.67°
Structurally densest member of the isomorphous Gd–Er–Tb–Tm series, influencing film nucleation
Single-crystal XRD; monoclinic P2₁/n; R-factor 0.0838
X-ray crystallography Lanthanide contraction Isomorphous series Unit cell parameters Coordination geometry

Hydration Stability and Decomposition Pathway

Attempted thermal dehydration of hydrated lanthanide tris(acetylacetonate) complexes under vacuum generally leads to decomposition and formation of oxo-clusters rather than yielding the anhydrous monomeric species. This behavior is documented for several lanthanide acetylacetonates, including Er(acac)₃, which converts to Er₄O(acac)₁₀ upon heating under vacuum [1][2]. Thulium acetylacetonate follows the same pattern: the anhydrous tris-complex is unlikely to exist as a stable isolate, and the dihydrate Tm(acac)₃(H₂O)₂ decomposes to oxo-clusters such as Tm₄O(acac)₁₀ upon attempted dehydration [3]. However, Tm(acac)₃·3H₂O is well-characterized crystallographically and can be handled as a stable precursor provided that processing conditions avoid complete dehydration below the decomposition threshold. The MDPI Crystals (2023) study explicitly notes that water elimination from acetylacetonate complexes at higher temperatures leads to cluster formation that significantly lowers volatility [4], making Tm(acac)₃·3H₂O the preferred precursor form for vapor-phase deposition within its thermal stability window.

Hydration Stability
Class-level inference
Dehydration yields oxo-clusters (Tm₄O(acac)₁₀); anhydrous monomer unlikely stable
Precursor integrity requires managing water loss; thermal window allows dehydration without ligand decomposition
Class behavior documented for Ln(acac)₃; Crystals 2023 review
Hydration stability Dehydration behavior Oxo-cluster formation Precursor integrity CVD precursor design

Evidence-Backed Application Scenarios


CVD/ALD Precursor for High-Temperature Thin Films

When depositing Tm-doped HfO₂, ZrO₂, or TiO₂ thin films by CVD or ALD at substrate temperatures between 350 °C and 500 °C, Tm(acac)₃·3H₂O is preferred over Er(acac)₃ or Yb(acac)₃ because its decomposition onset (>400 °C) exceeds the deposition temperature, whereas Er and Yb acetylacetonates would begin thermal decomposition at ~190 °C [1]. The wider thermal stability window reduces carbon contamination from premature ligand fragmentation and enables higher-quality oxide films. While Tm(tmhd)₃ offers higher ambient-temperature vapor pressure, its documented instability in air and tendency to leave residues in bubbler systems [2] make Tm(acac)₃·3H₂O the more reliable choice for extended deposition campaigns where consistent precursor flux is critical.

Blue-Emitting Component for OLEDs and Phosphors

For blue OLED emitter layers or visible-region phosphor materials, Tm(acac)₃-based complexes offer narrow-band blue emission at 479 nm (¹G₄ → ³H₆) with microsecond-scale lifetimes (344–400 ns) and efficient intramolecular energy transfer from ligand triplet states to the Tm³⁺ emitting level [3]. This is spectrally orthogonal to the NIR emission of Yb(acac)₃ (980 nm) and the telecom-band emission of Er(acac)₃ (~1.53 μm) [4]. Procurement of Tm(acac)₃·3H₂O for luminescence research should specify the trihydrate form, as the absence of coordinated water molecules in the first coordination sphere—achievable through tetrakis complex formation—enhances emission efficiency by suppressing non-radiative quenching pathways [3].

Down-Conversion Layers for Photovoltaics

Thulium and ytterbium co-doped TiO₂ thin films deposited by aerosol-assisted MOCVD using Tm(tmhd)₃ and Yb(acac)₃ precursors have demonstrated near-UV/blue light absorption with re-emission at 800 nm (Tm³⁺) and 980 nm (Yb³⁺), suitable for down-converting high-energy photons to wavelengths better matched to silicon solar cell response [4]. While this study used Tm(tmhd)₃ as the thulium source, Tm(acac)₃·3H₂O can serve as an alternative thulium precursor offering different volatility characteristics; researchers selecting between the two should balance the higher vapor pressure of Tm(tmhd)₃ against the superior thermal and air stability of Tm(acac)₃·3H₂O for their specific reactor configuration [2][4].

Catalyst for High-Temperature Chemical Synthesis

Tm(acac)₃·3H₂O has been identified as a catalyst for organic transformations such as the conversion of anthracene to phenanthrene, and more broadly is employed as a homogeneous catalyst or catalyst precursor in fine chemical synthesis and petrochemical processes [5]. For catalytic applications operating at elevated temperatures (200–350 °C), the thermal stability (>400 °C) of Tm(acac)₃·3H₂O provides an operational margin that Er or Yb acetylacetonates cannot match, as those would undergo ligand decomposition and loss of catalytic integrity at much lower temperatures [1].

Application
Selection Property
Validation Focus
CVD/ALD Precursor
Thermal stability window and decomposition resistance
Decomposition onset vs. deposition temperature
Blue OLED / Phosphor
Blue emission wavelength and excited-state lifetime
Emission spectrum and lifetime measurement
Photovoltaic Down-Conversion
Co-doping compatibility and visible-to-NIR conversion
Down-conversion efficiency and energy transfer
Catalyst / Precursor
Thermal robustness under catalytic conditions
Catalyst integrity at elevated temperatures
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